molecular formula C19H24N2 B1206213 Ibogamine

Ibogamine

Cat. No. B1206213
M. Wt: 280.4 g/mol
InChI Key: LRLCVRYKAFDXKU-DYIBVVGTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibogamine is a natural product found in Tabernaemontana calcarea with data available.

Scientific Research Applications

Pharmacological Potential and Mechanisms

Ibogamine, as an indolamine derivative, is being studied for its potential in treating addiction, particularly to opioids and stimulants. Research shows that ibogamine and related alkaloids can decrease morphine and cocaine intake in rats, suggesting a possible role in addiction therapy. This effect might be linked to ibogamine's interaction with dopamine release in the brain's reward circuits (Glick et al., 1994). Additionally, ibogamine and its analogs have been examined for their effects on extracellular levels of dopamine and serotonin in the brain, indicating their influence on neurotransmitter systems relevant to addiction and mood disorders (Mash et al., 1995).

Chemical Analysis and Stability

A method for analyzing ibogaine and its metabolite, 12-hydroxy-ibogamine, has been developed using gas chromatography and mass spectrometry. This assay is crucial for understanding the pharmacokinetics and stability of ibogamine in biological systems (Alburges et al., 1995).

Synthesis and Structural Analysis

Research on ibogamine also includes the development of synthetic methods for its core structure. This is significant for creating analogs with potential therapeutic benefits. One study detailed intramolecular C-H functionalization procedures to synthesize the ibogamine skeleton, a crucial step in developing new analogs (Kruegel et al., 2015).

Neurochemical Interactions

Ibogamine's efficacy in substance abuse treatment may involve its actions on various neurochemical pathways. Studies have explored its binding profiles at different molecular targets, including serotonin and dopamine transporters, suggesting a multi-target approach to modulating drug reward circuits (Staley et al., 1996).

Potential in Treating Nicotine Addiction

Research indicates that ibogamine and its derivatives can attenuate nicotine-induced dopamine release and reduce nicotine preferences in rats, providing a basis for potential treatments for smoking cessation (Glick et al., 1998).

Biochemical Properties

Ibogamine's interaction with acetylcholinesterase (AChE) has been investigated, showing that its inhibition of AChE is physiologically negligible. This insight is vital for understanding its safety profile and mechanism of action (Alper et al., 2012).

Ethnopharmacology and Use in Traditional Medicine

Ibogamine's role in traditional medicine and its potential for pharmaceutical development has been studied, focusing on its use in treating substance-related disorders within various cultural contexts (Alper et al., 2008).

properties

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

InChI

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16-,19-/m0/s1

InChI Key

LRLCVRYKAFDXKU-DYIBVVGTSA-N

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=CC=CC=C45

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

synonyms

ibogamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibogamine
Reactant of Route 2
Ibogamine
Reactant of Route 3
Ibogamine
Reactant of Route 4
Ibogamine
Reactant of Route 5
Ibogamine
Reactant of Route 6
Ibogamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.